molecular formula C13H23NO2 B14276103 Cyclooct-4-en-1-yl butylcarbamate CAS No. 138554-35-5

Cyclooct-4-en-1-yl butylcarbamate

Cat. No.: B14276103
CAS No.: 138554-35-5
M. Wt: 225.33 g/mol
InChI Key: WWCCRGMIWUANJK-UHFFFAOYSA-N
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Description

Cyclooct-4-en-1-yl butylcarbamate is a carbamate derivative characterized by a cyclooctene ring substituted with a butylcarbamate group. The cyclooctene ring introduces steric bulk and conformational flexibility, which may influence solubility, stability, and biological activity . Carbamates are widely utilized in biocidal applications, often serving as fungicides or preservatives due to their ability to inhibit microbial growth .

Properties

CAS No.

138554-35-5

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-butylcarbamate

InChI

InChI=1S/C13H23NO2/c1-2-3-11-14-13(15)16-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3,(H,14,15)

InChI Key

WWCCRGMIWUANJK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1CCCC=CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooct-4-en-1-yl butylcarbamate typically involves the reaction of cyclooct-4-en-1-ol with butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine to enhance the nucleophilicity of the alcohol group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Cyclooct-4-en-1-yl butylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Cyclooct-4-en-1-yl butylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cyclooct-4-en-1-yl butylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of Cyclooct-4-en-1-yl butylcarbamate with structurally related carbamates:

Compound This compound 3-Iodo-2-propynyl Butylcarbamate (IPBC) Cyclooct-4-en-1-yl (3-Aminopropyl)carbamate Hydrochloride
CAS Number Not explicitly provided 55406-53-6 (known) 1609659-02-0
Molecular Formula Hypothetical: C₁₃H₂₁NO₂ C₈H₁₂INO₂ C₁₂H₂₃ClN₂O₂
Key Functional Groups Butylcarbamate, cyclooctene ring Iodo-propargyl group, butylcarbamate 3-Aminopropylcarbamate, cyclooctene ring, hydrochloride salt
Primary Applications Presumed biocidal activity Fungicide/mold inhibitor in dry films Research reagent (non-therapeutic)
Solubility & Stability Likely low due to hydrophobic ring Moderate solubility in organic solvents Enhanced solubility due to hydrochloride salt

Toxicity and Handling

  • IPBC: Classified as a skin sensitizer and toxic to aquatic life. Requires careful formulation to mitigate environmental impact .
  • Steric shielding from the cyclooctene ring might reduce acute toxicity compared to IPBC .

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